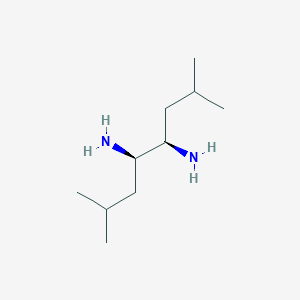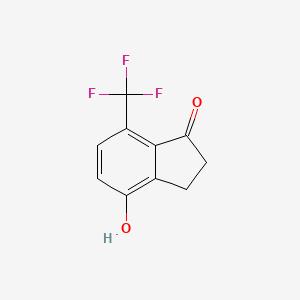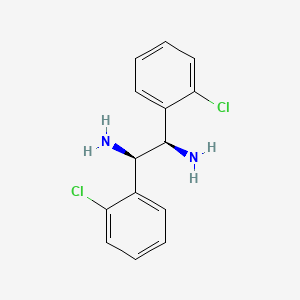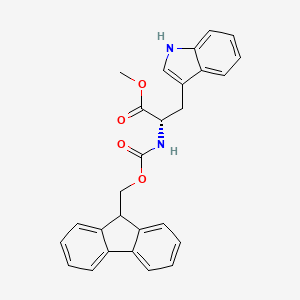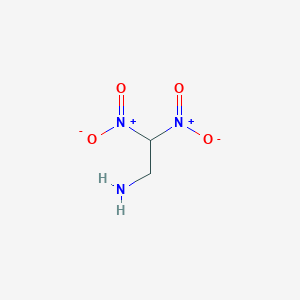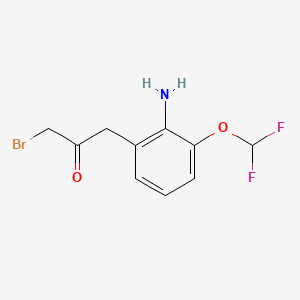
1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes an amino group, a difluoromethoxy group, and a bromopropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-(difluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and difluoromethoxy groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-3-(difluoromethoxy)phenyl)propan-2-one: Similar structure but lacks the bromine atom.
1-(2-Amino-3-(difluoromethoxy)phenyl)-1-bromopropan-2-one: Similar structure with a different position of the bromine atom.
Uniqueness
The presence of both amino and difluoromethoxy groups further enhances its versatility in chemical reactions and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H10BrF2NO2 |
|---|---|
Peso molecular |
294.09 g/mol |
Nombre IUPAC |
1-[2-amino-3-(difluoromethoxy)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H10BrF2NO2/c11-5-7(15)4-6-2-1-3-8(9(6)14)16-10(12)13/h1-3,10H,4-5,14H2 |
Clave InChI |
ZOHKIKZJSNDVFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)F)N)CC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



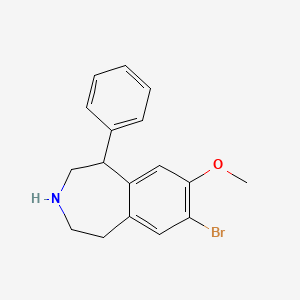
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)
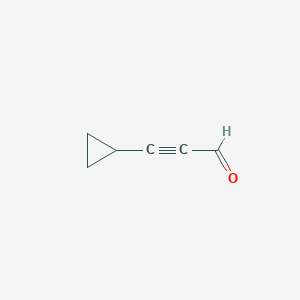
![(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid](/img/structure/B14070562.png)
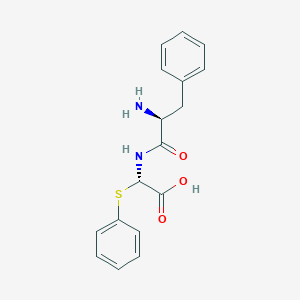
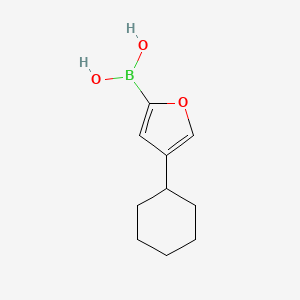
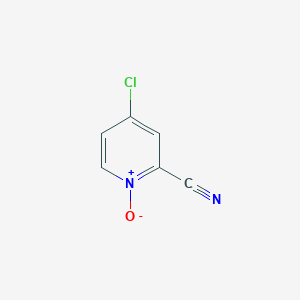
![[4-(3-Methyl-4H-1,2,4-triazol-4-yl)phenoxy]acetic acid](/img/structure/B14070584.png)
